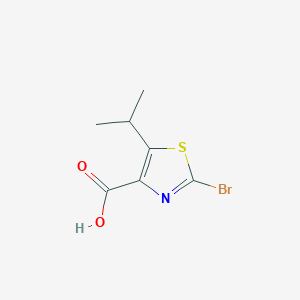
2-Bromo-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophene-based analogs, which “2-Bromo-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid” could be considered as one, have been of interest to many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized by various methods such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis
Thiophene easily reacts with electrophiles due to its π-excessive nature . Positional selectivity for electrophilic substitution in thiophene is influenced both by the heteroatom and by substituents on the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific thiophene derivative would depend on its exact molecular structure. In general, thiophene is a heterocycle that incorporates a sulfur atom that contributes two π electrons to the aromatic sextet .科学的研究の応用
Synthesis and Chemical Reactivity
One-Pot Synthesis Approaches
Innovative synthetic routes have been developed for compounds with structures related to "2-Bromo-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid". For instance, a one-pot synthesis of aryl-substituted ethyl 1-(thiazol-2-yl)-1Hpyrazole-3-carboxylates has been achieved through a Hantzsch-thiazole synthesis followed by a Knorr-pyrazole reaction, showcasing the compound's utility in creating heterocyclic compounds with potential pharmacological activities (Gu et al., 2014).
Halocyclization and Cross-Coupling Reactions
Research into halocyclization of propargyl derivatives of nicotinic acid has led to the formation of complex thiazolo[3,2-a]pyridinium systems, highlighting the reactivity of bromo-substituted thiazole derivatives in creating new molecular structures with potential applications in materials science and drug design (Kalita et al., 2019).
Molecular Interactions and Properties
Non-Covalent Interactions
The study of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines offers insights into the molecular dynamics and potential binding mechanisms of thiazole derivatives, which could inform the design of new compounds with targeted biological or physical properties (El-Emam et al., 2020).
Photoluminescence and Fluorescent Materials
The development of fluorescent materials from biomass-derived furfural and natural amino acid cysteine through cross-coupling reactions demonstrates the potential of thiazole derivatives in creating extended π-conjugated systems for optoelectronic applications. This research underscores the versatility of thiazole compounds in synthesizing materials with strong photoluminescence (Tanaka et al., 2015).
Biological Activity and Applications
Antibacterial and Antifungal Activities
Novel imidazo[2,1-b]-1,3,4-thiadiazoles synthesized from thiazole-carboxylic acids have shown moderate activity against various microorganisms, indicating the potential of these compounds in developing new antimicrobial agents (Atta et al., 2011).
作用機序
Target of Action
It’s known that thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
Thiophene derivatives, which this compound belongs to, are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The interaction of this compound with its targets would likely result in changes at the molecular level, influencing cellular processes and functions.
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways, influencing a range of cellular processes . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Result of Action
The molecular and cellular effects of 2-Bromo-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid’s action would depend on its specific targets and mode of action. Given its classification as a thiophene derivative, it may influence a range of cellular processes and functions .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-bromo-5-propan-2-yl-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-3(2)5-4(6(10)11)9-7(8)12-5/h3H,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTFWSAXRBEETB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=C(S1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2815760.png)
![6-(2,5-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2815762.png)
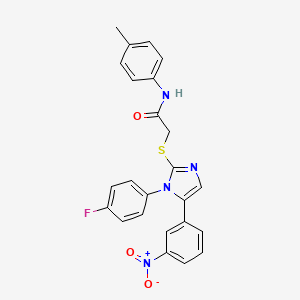
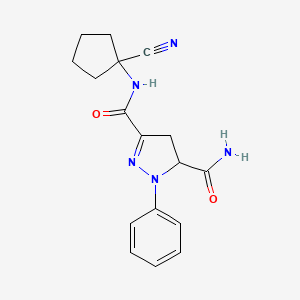

![1-(9H-carbazol-9-yl)-3-[4-(diphenylmethyl)piperazin-1-yl]propan-2-ol](/img/structure/B2815770.png)
![3-methoxy-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2815771.png)

![tert-Butyl 4-(aminomethyl)-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate](/img/structure/B2815774.png)
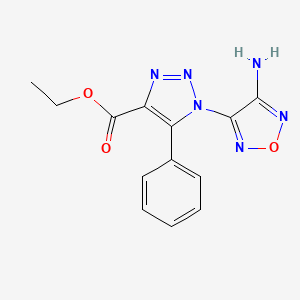

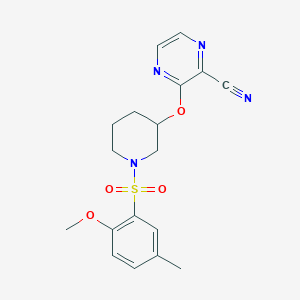

![6-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2815783.png)